molecular formula C18H32N2O2S B2926176 2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421509-33-2

2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2926176
M. Wt: 340.53
InChI Key: JUYGUGZFNZDGHW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, and various spectroscopic properties.


Scientific Research Applications

Synthesis and Photochemical Behavior

The compound's synthesis and photochemical behavior have been explored, revealing interesting reactions with secondary amines and light exposure. For example, the reaction of 2-cyclohexenones with secondary amines, including morpholino derivatives, yields products that exhibit distinct photochemical properties (Kilger & Margaretha, 1983).

Crystal Structure and Configuration

The crystal structure and spatial configuration of similar compounds have been investigated. Studies on oxime derivatives with morpholin groups help in understanding the crystalline properties and spatial arrangements, which are critical for understanding the physical and chemical behavior of these compounds (Dinçer et al., 2005).

Anti-Cancer Potential

Research has shown promising anti-cancer activity in derivatives of this compound. For instance, certain oxime ethers with morpholino groups demonstrate cytotoxic effects against cancer cell lines, highlighting their potential in cancer chemotherapy (Kosmalski et al., 2022).

Synthetic Routes and Chemical Reactions

The compound has been used in various synthetic routes and chemical reactions, contributing to the development of novel chemical entities. This includes its role in the synthesis of β-polyketone derivatives and various heterocyclic compounds, showing its versatility in organic synthesis (Takeuchi et al., 1980).

Development of Novel Pharmaceutical Agents

The compound's derivatives have been explored for their potential in developing new pharmaceutical agents, such as HIV-1 replication inhibitors and antibacterial agents. This highlights its significance in medicinal chemistry and drug development (Che et al., 2015).

Catalytic and Synthetic Applications

Studies have also focused on its catalytic applications and role in synthetic chemistry, including the synthesis of enantiopure compounds and facilitation of complex chemical reactions (He et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.


Please consult with a professional chemist or a trusted source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-cyclohexyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2S/c21-18(13-16-5-2-1-3-6-16)20-7-4-12-23-15-17(20)14-19-8-10-22-11-9-19/h16-17H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGUGZFNZDGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

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